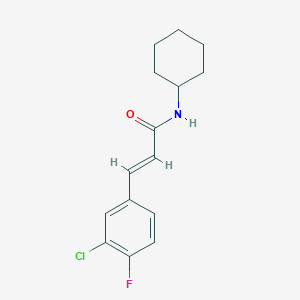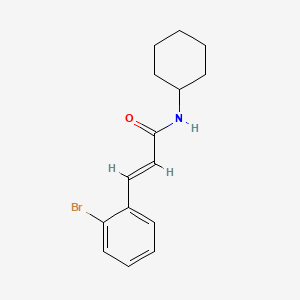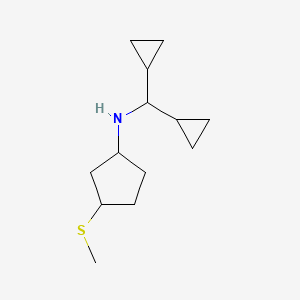
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as Memantine, which is a drug used for the treatment of Alzheimer's disease. However,
Mechanism of Action
The mechanism of action of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the inhibition of glutamate receptors, which are responsible for the excitotoxicity that leads to neuronal damage. This compound binds to the N-methyl-D-aspartate (NMDA) receptor and prevents the influx of calcium ions, which is the primary cause of neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has a significant impact on the biochemical and physiological processes in the brain. It has been found to improve cognitive function, memory, and learning ability in animal models. Additionally, it has been shown to have antioxidant properties, which help to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is its ability to cross the blood-brain barrier, making it an effective drug for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which requires careful monitoring during clinical trials.
Future Directions
The potential application of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide in medicinal chemistry is vast, and there are several future directions that can be explored. Some of the possible future directions include the development of more potent analogs, the investigation of its effect on other neurological disorders, and the study of its potential application in combination therapy.
Conclusion:
In conclusion, 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a promising compound that has significant potential in medicinal chemistry. Its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is required to explore its full potential and develop more potent analogs.
Synthesis Methods
The synthesis of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the reaction of 4-chlorobenzyl chloride with N-acetyladamantane-2-amine in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which is then purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has been extensively studied for its potential application in medicinal chemistry. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
2-(1-adamantyl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c20-17-3-1-13(2-4-17)12-21-18(22)11-19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYKVMCIDPMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)